molecular formula C7H6F3N3O4 B11710171 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B11710171
M. Wt: 253.14 g/mol
InChI Key: VSPGGLZCOPFVHV-UHFFFAOYSA-N
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Description

3-[5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1174848-11-3) is a high-value pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a nitro group and a trifluoromethyl group on the pyrazole ring, which is linked to a propanoic acid chain. The trifluoromethyl group is a key pharmacophore known to enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making it a prevalent feature in many modern pharmaceuticals . Pyrazole-containing compounds are recognized for their diverse biological activities. Specifically, trifluoromethylpyrazole derivatives have been extensively researched for their potential as anti-inflammatory and antibacterial agents . Furthermore, pyrazoline-based structures have demonstrated a wide spectrum of pharmacological properties in scientific literature, including antimicrobial, antidepressant, and anticancer activities . The propanoic acid side chain is a functional moiety common to several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential role in interacting with relevant biological targets . This compound is supplied for Research Use Only. It is strictly intended for laboratory research applications such as building blocks in organic synthesis, structure-activity relationship (SAR) studies, and as a key intermediate in the development of novel bioactive molecules. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H6F3N3O4

Molecular Weight

253.14 g/mol

IUPAC Name

3-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)4-3-5(13(16)17)12(11-4)2-1-6(14)15/h3H,1-2H2,(H,14,15)

InChI Key

VSPGGLZCOPFVHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Diketone Precursors

The trifluoromethyl and nitro groups are introduced via diketone intermediates. For example, ethyl trifluoroacetate reacts with nitro-substituted acetophenones under basic conditions to yield 4-nitro-1-(trifluoroacetyl)acetophenone.

Reaction Conditions:

  • Base: Sodium methoxide (25% in methanol)

  • Solvent: Diethyl ether or tetrahydrofuran

  • Temperature: 0–25°C

  • Yield: 70–85%

Cyclization with Hydrazines

Hydrazine hydrate or methylhydrazine reacts with the diketone to form the pyrazole ring. The nitro group’s position is influenced by the electronic effects of the trifluoromethyl group, which directs substitution to the 5-position.

Example Protocol:

  • Dissolve 4-nitro-1-(trifluoroacetyl)acetophenone (10 mmol) in ethanol.

  • Add hydrazine hydrate (12 mmol) dropwise at 0°C.

  • Reflux for 5 hours, then concentrate under vacuum.

  • Purify via recrystallization (ethanol/water).

Key Data:

ParameterValueSource
Yield78%
Purity (HPLC)>98%
Reaction Time5 hours

Post-Synthetic Nitration of Pyrazole Intermediates

Nitration after pyrazole formation offers an alternative route, particularly when direct cyclocondensation fails to achieve regioselectivity.

Nitration of 3-(Trifluoromethyl)-1H-Pyrazole

The parent pyrazole is treated with nitric acid/sulfuric acid to introduce the nitro group. The trifluoromethyl group’s electron-withdrawing effect facilitates nitration at the 5-position.

Optimized Conditions:

  • Nitrating Agent: 65% HNO₃ in H₂SO₄

  • Temperature: 0–5°C

  • Time: 2 hours

  • Yield: 65%

Challenges:

  • Over-nitration or oxidation byproducts require careful stoichiometry.

  • Column chromatography (silica gel, hexane/ethyl acetate) is essential for purification.

Functionalization of halogenated pyrazoles enables nitro group introduction. For instance, 3-trifluoromethyl-5-chloropyrazole undergoes nitro displacement using sodium nitrite in DMF.

Procedure:

  • React 3-trifluoromethyl-5-chloropyrazole (1 eq) with NaNO₂ (1.2 eq) in DMF at 80°C.

  • Quench with ice water and extract with ethyl acetate.

  • Acidify the aqueous layer to precipitate the product.

Outcome:

MetricResultSource
Yield60%
Selectivity85% para-substitution

Analytical Validation

Purity Assessment:

  • HPLC: C18 column, 0.1% TFA/acetonitrile gradient.

  • NMR: Characteristic peaks at δ 8.8 (pyrazole-H), 4.2 (propanoic acid CH₂).

Spectroscopic Data:

  • MS (ESI): m/z 254.1 [M+H]⁺.

  • IR: 1710 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s structure includes:

  • Nitro group (-NO₂) : Highly electron-withdrawing, susceptible to reduction.

  • Trifluoromethyl group (-CF₃) : Enhances lipophilicity and stability under standard conditions.

  • Propanoic acid (-COOH) : Participates in acid-base and substitution reactions.

Nitro Group Reduction

The nitro group undergoes reduction to form amine derivatives, a reaction critical for modulating biological activity.

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

  • Product : Amino derivative (e.g., 3-[5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid).

  • Mechanism : Electrons from reducing agents transfer to the nitro group, converting it to an amine .

Table 1: Nitro Reduction Reaction

ReactantReagentsProductReference
Nitro groupLiAlH₄, H₂/PdAmine group

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution reactions:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions.

  • Amidation : Reaction with amines (e.g., ammonia) in the presence of coupling agents.

  • Reagents : Acid catalysts (e.g., HCl) or carbodiimides (e.g., DCC).

Table 2: Substitution Reactions

Reaction TypeReagentsProductReference
EsterificationAlcohols, HClEsters
AmidationAmines, DCCAmides

Pyrazole Ring Reactions

The pyrazole ring may undergo electrophilic substitution or cyclization under specific conditions:

  • Electrophilic Substitution : Introduction of substituents at the 5-position (already occupied by nitro in this compound).

  • Cyclization : Formation of spiro or fused derivatives via reaction with carbonyl reagents .

Table 3: Pyrazole Ring Reactions

Reaction TypeReagentsProductReference
CyclizationCarbonyl compoundsSpiro derivatives

Mechanistic Insights

  • Nitro Group : Reduction to amine enhances biological activity (e.g., antimicrobial effects) .

  • Trifluoromethyl Group : Stabilizes the molecule and improves lipophilicity, aiding cellular permeability.

  • Propanoic Acid : Modulates solubility and reactivity in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

3-[5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has garnered attention for its potential as a bioactive molecule:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antibacterial properties. A study highlighted the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacterial strains, showing inhibition zones comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

The structural modifications introduced by the trifluoromethyl group enhance the biological activity of pyrazole derivatives, making them promising candidates in anticancer research. Recent studies have focused on the synthesis of pyrazole compounds and their evaluation against various cancer cell lines, demonstrating significant cytotoxic effects .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group is known to improve the metabolic stability and efficacy of agricultural chemicals, which can lead to more effective pest control strategies .

Study on Antimicrobial Efficacy

A significant study investigated the antibacterial activity of synthesized pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited greater efficacy than existing antibiotics against specific bacterial strains, suggesting their potential as new therapeutic agents .

Anticancer Activity Evaluation

Another study focused on evaluating the cytotoxicity of various pyrazole derivatives on cancer cell lines. The findings revealed that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) Predicted pKa Melting Point (°C) Reference CAS/ID
3-[5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 5-NO₂, 3-CF₃ ~270 (estimated) ~3.8–4.2 N/A N/A
3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ 327.1 4.15 N/A 1001518-96-2
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-CH₃, 3-CF₃ 245.16 N/A N/A 1795503-02-4
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Nitro, CF₃ (benzimidazole) 315 N/A 279.4 N/A

Key Observations:

  • Acidity: The nitro group in the target compound likely lowers its pKa compared to bromo- or methyl-substituted analogs (e.g., pKa 4.15 for 4-bromo derivative ), due to enhanced electron withdrawal stabilizing the deprotonated form.
  • Thermal Stability: Benzimidazole analogs with nitro groups exhibit high melting points (e.g., 279.4°C ), suggesting nitro-substituted pyrazoles may also display elevated thermal stability.
  • Solubility: Propanoic acid derivatives generally exhibit improved aqueous solubility compared to ester or non-acidic analogs, as seen in methoxycarbonyl variants requiring sulfuric acid catalysis for esterification .

Biological Activity

3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS No. 1174870-62-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

  • Molecular Formula : C₆H₄F₃N₃O₄
  • Molecular Weight : 239.11 g/mol
  • Structure : The compound contains a pyrazole ring with a nitro and trifluoromethyl substituent, which significantly affects its biological activity.

Anticancer Properties

Research indicates that compounds containing the trifluoromethyl group can enhance the potency of anticancer agents. For instance, studies have shown that pyrazole derivatives can act as activators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. The modulation of PKM2 activity can lead to altered metabolic pathways in cancer cells, potentially inhibiting tumor growth and proliferation .

Anti-inflammatory Effects

The presence of the trifluoromethyl group has been associated with increased anti-inflammatory activity. Some studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. For example, it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .

Modulation of Metabolic Pathways

By activating PKM2, this compound may shift cellular metabolism from aerobic respiration to glycolysis, a hallmark of cancer cell metabolism known as the Warburg effect. This shift can limit the availability of energy substrates for tumor growth .

Research Findings and Case Studies

StudyFindings
Demonstrated that trifluoromethyl-pyrazole derivatives activate PKM2, leading to reduced cancer cell proliferation.
Identified anti-inflammatory properties through COX inhibition in vitro, suggesting potential use in treating inflammatory diseases.
Explored structure-activity relationships (SAR) indicating that modifications to the pyrazole ring can enhance biological activity.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and nitro/trifluoromethyl group integration.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to match the theoretical mass (C7_7H5_5F3_3N3_3O4_4).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine the structure using programs like SHELXL .
  • Purity Assessment : Employ HPLC (≥95% purity threshold) with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use chemical fume hoods for handling powders or solutions .
  • Exposure Control : Avoid inhalation of dust; use N95 masks if ventilation is inadequate.
  • Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. What are the key physicochemical properties to characterize for this compound?

  • Methodological Answer :

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method.
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH (e.g., PBS buffer for biological assays).
  • Stability : Assess thermal stability via thermogravimetric analysis (TGA) and photostability under UV-Vis light .

Advanced Research Questions

Q. How to optimize the regioselective synthesis of the pyrazole ring in this compound?

  • Methodological Answer :

  • Reaction Design : Use a condensation-aza-Michael cascade reaction (e.g., as in pyrazole-containing α-amino acid synthesis ).
  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl2_2) or organocatalysts to direct nitro and trifluoromethyl group positioning.
  • Temperature Control : Optimize between 60–80°C to minimize side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with nitro/trifluoromethyl-binding pockets (e.g., cyclooxygenase-2 analogs ).
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., FRET for real-time kinetics).
  • Molecular Docking : Perform computational studies with AutoDock Vina or Schrödinger Suite, referencing glucagon receptor antagonist SAR frameworks .

Q. How to analyze discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Purity Reassessment : Verify batch purity via HPLC and elemental analysis; impurities ≥5% may skew results .
  • Structural Analog Comparison : Cross-reference activity of derivatives (e.g., 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride ).
  • Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms.

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